(4-Methoxyquinolin-7-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(4-methoxyquinolin-7-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-11-4-5-12-10-6-8(7-13)2-3-9(10)11/h2-6,13H,7H2,1H3 |
InChI Key |
CRGAITLMNOBVHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1)CO |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 4 Methoxyquinolin 7 Yl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For (4-Methoxyquinolin-7-yl)methanol, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its constitution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely show a set of coupled signals characteristic of the disubstituted quinoline (B57606) ring system. For instance, the proton at position 2, adjacent to the nitrogen, would typically appear at a downfield chemical shift. The protons on the benzene (B151609) ring portion of the quinoline system would present as a distinct spin system. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The benzylic protons of the methanol (B129727) group (-CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would be a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance. The carbon atoms of the quinoline ring would appear in the aromatic region of the spectrum (typically 100-160 ppm). The carbon attached to the electron-donating methoxy group and the nitrogen atom would have their chemical shifts significantly influenced. The methoxy carbon would resonate in the upfield region (around 55-60 ppm), while the methanol carbon (-CH₂OH) would be expected in a similar region.
A comparative analysis with related structures, such as 4,7-dichloroquinoline, shows characteristic chemical shifts for the quinoline core protons. For example, in 4,7-dichloroquinoline, the proton at C2 is observed at δ 8.78 ppm, and the proton at C3 is at δ 7.48 ppm. researchgate.net While the electronic effects of a methoxy and a methanol group differ from those of chlorine atoms, these values provide a reference point for predicting the chemical shifts in this compound.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 8.8 | 150 - 155 |
| H-3 | 6.8 - 7.2 | 100 - 105 |
| H-5 | 7.8 - 8.1 | 125 - 130 |
| H-6 | 7.3 - 7.6 | 120 - 125 |
| H-8 | 7.9 - 8.2 | 128 - 133 |
| -OCH₃ | 3.9 - 4.1 | 55 - 60 |
| -CH₂OH | 4.6 - 4.9 | 60 - 65 |
| -CH₂O H | Variable | - |
| C-4 | - | 160 - 165 |
| C-7 | - | 150 - 155 |
| C-8a | - | 145 - 150 |
| C-4a | - | 120 - 125 |
Note: These are estimated values based on known spectroscopic data for similar quinoline derivatives and general NMR principles. Actual experimental values may vary.
Comprehensive Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₁H₁₁NO₂), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways. Common fragmentation patterns for aromatic alcohols and ethers include the loss of the functional groups. Therefore, prominent fragment ions could be expected from the loss of a hydroxyl radical (M-17), a methoxy radical (M-31), or a formaldehyde (B43269) molecule (M-30) from the methanol group. Alpha-cleavage next to the oxygen atom of the methanol group is also a common fragmentation pathway for benzylic alcohols.
Predicted Key Fragmentation Pathways for this compound
| Process | Lost Fragment | Expected m/z of Fragment Ion |
| Loss of hydrogen radical | H• | M-1 |
| Loss of hydroxyl radical | •OH | M-17 |
| Loss of formaldehyde | CH₂O | M-30 |
| Loss of methoxy radical | •OCH₃ | M-31 |
| Loss of hydroxymethyl radical | •CH₂OH | M-31 |
Note: The relative intensities of these fragment ions would depend on the ionization method and energy.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
The photophysical properties of quinoline and its derivatives are of significant interest due to their applications in various fields, including as fluorescent probes and in organic light-emitting diodes (OLEDs). These properties are governed by the electronic transitions within the molecule and are highly sensitive to the nature and position of substituents on the quinoline ring.
Analysis of Electronic Transitions and Extinction Coefficients
The UV-Vis absorption spectrum of this compound in a solvent like methanol or ethanol (B145695) is expected to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline chromophore. researchgate.net The presence of the electron-donating methoxy group and the methanol group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, can be determined using the Beer-Lambert law. For quinoline derivatives, these values can be on the order of 10³ to 10⁴ L·mol⁻¹·cm⁻¹.
Evaluation of Fluorescence Quantum Yields and Lifetimes
Many quinoline derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are key parameters that characterize the emission process. The quantum yield and lifetime of quinoline derivatives can vary widely depending on the substitution pattern and the solvent environment. For instance, some quinoline-based fluorophores can exhibit quantum yields ranging from low to nearly 100%. nih.gov
Spectroscopic Probes for Molecular Interactions and Microenvironments
The fluorescence of quinoline derivatives is often sensitive to the polarity of their microenvironment. This solvatochromism, the change in the color of a substance with a change in solvent polarity, makes them valuable as spectroscopic probes. The electron-donating methoxy group and the hydrogen-bonding capability of the methanol group in this compound could make its fluorescence properties particularly sensitive to changes in the local environment, such as binding to a biological macromolecule or partitioning into a lipid membrane. This sensitivity can be exploited to study molecular interactions and probe the nature of microenvironments.
Computational and Theoretical Chemistry Studies of 4 Methoxyquinolin 7 Yl Methanol
Quantum Mechanical Investigations of Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds similar to (4-Methoxyquinolin-7-yl)methanol, researchers typically utilize methods like Density Functional Theory (DFT) and ab initio calculations to explore their molecular and electronic landscapes.
Density Functional Theory (DFT) for Ground State Properties
Ab Initio Calculations for Accurate Energetics and Spectroscopy
Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate energetic and spectroscopic data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are used for precise calculations of properties like electron correlation energies. Time-dependent DFT (TD-DFT) is also commonly used to predict UV-Vis absorption spectra. For many quinoline (B57606) compounds, these theoretical predictions show good agreement with experimental spectroscopic data. Unfortunately, dedicated ab initio studies on this compound have not been identified.
Reaction Mechanism Modeling and Transition State Analysis of Key Transformations
Computational modeling is invaluable for elucidating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying the oxidation of the methanol (B129727) group, electrophilic substitution on the quinoline ring, or reactions involving the methoxy (B1213986) group. By locating transition states and calculating activation energies, researchers can predict the feasibility and selectivity of various chemical transformations. DFT calculations are a primary tool for this type of investigation. To date, no specific reaction mechanism modeling studies featuring this compound have been published.
Prediction of Spectroscopic Parameters via Computational Methods
Theoretical calculations can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data. For this compound, computational methods could be used to predict:
¹H and ¹³C NMR chemical shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
Infrared (IR) vibrational frequencies: Calculation of the Hessian matrix provides the vibrational modes and their corresponding frequencies.
UV-Vis absorption spectra: TD-DFT is the method of choice for predicting electronic transitions.
While computational spectroscopic data exists for a wide array of quinoline derivatives, showing strong correlation with experimental values, such predictive studies for this compound are yet to be reported.
Chemical Reactivity and Derivatization Strategies of 4 Methoxyquinolin 7 Yl Methanol
Transformations of the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group is a key handle for derivatization, allowing for oxidation, esterification, etherification, and nucleophilic substitution reactions.
Oxidation to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of (4-Methoxyquinolin-7-yl)methanol can be selectively oxidized to form the corresponding aldehyde, 4-methoxyquinoline-7-carbaldehyde, or further oxidized to the carboxylic acid, 4-methoxyquinoline-7-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. passmyexams.co.uk
Primary alcohols are typically oxidized to aldehydes, and further oxidation leads to carboxylic acids. passmyexams.co.uk For the initial conversion to the aldehyde, controlled oxidation is necessary to prevent overoxidation. This can be achieved by using specific reagents and distilling the aldehyde as it forms. passmyexams.co.uk If the carboxylic acid is the desired product, a stronger oxidizing agent or an excess of the agent is used. passmyexams.co.uk
A common and efficient method for oxidizing primary alcohols to carboxylic acids involves using sodium chlorite (B76162) (NaClO₂) catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a catalytic amount of sodium hypochlorite (B82951) (NaOCl). orgsyn.org This method is known for its mild conditions and high yields, minimizing side reactions like the chlorination of aromatic rings. orgsyn.org The reaction proceeds through a transient aldehyde intermediate which is rapidly oxidized to the carboxylic acid. orgsyn.org
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 4-Methoxyquinoline-7-carbaldehyde | Aldehyde |
| This compound | Dess-Martin periodinane | 4-Methoxyquinoline-7-carbaldehyde | Aldehyde |
| This compound | Potassium permanganate (B83412) (KMnO₄) | 4-Methoxyquinoline-7-carboxylic acid | Carboxylic Acid |
Esterification and Etherification Reactions for Structural Diversity
To enhance structural diversity, the hydroxymethyl group can readily undergo esterification and etherification. These reactions are fundamental for modifying the polarity, solubility, and steric profile of the parent molecule.
Esterification: this compound can be converted into a wide array of esters by reacting with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid provides a direct route, while reactions with more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, offer a more rapid and often higher-yielding alternative.
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves first deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether derivative.
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent 1 | Reagent 2 | Product Example |
|---|---|---|---|
| Esterification | This compound | Acetic Anhydride / Pyridine | (4-Methoxyquinolin-7-yl)methyl acetate |
| Esterification | This compound | Benzoyl Chloride / Triethylamine | (4-Methoxyquinolin-7-yl)methyl benzoate |
| Etherification | This compound | 1. Sodium Hydride (NaH) | 7-(Methoxymethyl)-4-methoxyquinoline |
Nucleophilic Substitution Reactions at the Benzylic Position
The hydroxyl group at the benzylic position of this compound can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. This strategy allows for the introduction of a variety of functional groups, including halides, azides, and nitriles.
A common approach is to first convert the alcohol into a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base. These sulfonate esters are excellent leaving groups. Alternatively, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly convert the alcohol to the corresponding benzyl (B1604629) chloride or bromide. Once the leaving group is in place, it can be displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, I⁻) via an Sₙ2-type mechanism.
Modifications of the Quinoline (B57606) Nucleus
The aromatic quinoline core provides a scaffold for further functionalization through electrophilic substitution or modern cross-coupling methodologies.
Electrophilic Aromatic Substitution on the Quinoline Ring System
Electrophilic aromatic substitution (SₑAr) allows for the direct installation of substituents onto the quinoline ring. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents. wikipedia.orgmasterorganicchemistry.com The quinoline system consists of two fused rings: a deactivated pyridine ring and a benzene (B151609) ring whose reactivity is influenced by the substituents.
In this compound, the powerful electron-donating 4-methoxy group strongly activates the carbocyclic (benzene) ring for electrophilic attack, particularly at the ortho and para positions relative to it (C-5 and C-3, though C-3 is in the other ring). The nitrogen atom in the quinoline ring is an electron-withdrawing group, which deactivates the heterocyclic (pyridine) portion of the molecule towards electrophilic attack. wikipedia.org The methoxy (B1213986) group at position 7 on a quinoline ring is known to direct electrophilic substitution to the C-5 and C-8 positions. Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C-5, C-6, and C-8 positions of the benzene ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to install a halogen atom.
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions for C-6/C-8 Substitution
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for modifying the quinoline scaffold at specific positions. beilstein-journals.orguwindsor.ca To achieve substitution at the C-6 or C-8 positions, a two-step approach is typically employed.
First, a halogen atom (usually bromine or iodine) is introduced regioselectively at the desired position (C-6 or C-8) via an electrophilic halogenation reaction, as described previously. This aryl halide can then serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions.
Key cross-coupling reactions include:
Suzuki Coupling: Reaction of the aryl halide with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond. youtube.com
Heck Coupling: Reaction with an alkene to form a substituted alkene. youtube.com
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, yielding an aminoquinoline derivative. beilstein-journals.org
Stille Coupling: Reaction involving an organotin compound. youtube.com
This sequential halogenation and cross-coupling strategy enables the introduction of a vast array of functional groups and structural motifs at the C-6 and C-8 positions, significantly expanding the chemical space accessible from this compound.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methoxyquinoline-7-carbaldehyde |
| 4-Methoxyquinoline-7-carboxylic acid |
| Acetic Anhydride |
| Benzoyl Chloride |
| (4-Methoxyquinolin-7-yl)methyl acetate |
| (4-Methoxyquinolin-7-yl)methyl benzoate |
| 7-(Methoxymethyl)-4-methoxyquinoline |
| Methyl Iodide |
| Nitric Acid |
| Phosphorus Tribromide |
| Potassium Permanganate |
| Pyridine |
| Pyridinium Chlorochromate (PCC) |
| Sodium Chlorite |
| Sodium Hydride |
| Sodium Hypochlorite |
| Sulfuric Acid |
| p-Toluenesulfonyl Chloride (TsCl) |
| Thionyl Chloride |
| Triethylamine |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) |
| Dess-Martin Periodinane |
Functionalization at Nitrogen (e.g., N-oxide formation or N-alkylation)
The nitrogen atom in the quinoline ring of this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives with altered electronic and biological properties.
N-oxide Formation:
The lone pair of electrons on the quinoline nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the quinoline ring, increasing its electron-deficient character. The N-oxide functionality can also serve as a handle for further synthetic modifications. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. bme.hu The formation of N-oxides from various pyridine and quinoline derivatives is a well-established process in organic synthesis. organic-chemistry.orgnih.gov For instance, the oxidation of tertiary nitrogen compounds to their N-oxides can be efficiently achieved using sodium percarbonate in the presence of rhenium-based catalysts. organic-chemistry.org
N-alkylation:
The quinoline nitrogen can also undergo N-alkylation when treated with alkyl halides or other alkylating agents, leading to the formation of quaternary quinolinium salts. This modification introduces a positive charge into the heterocyclic system, which can have a profound impact on the molecule's solubility and biological activity. Palladium-catalyzed reactions have been shown to be effective for the N-alkylation of quinolines using alcohols as the alkylating agents in a hydrogen autotransfer process. rsc.org
Below is a table summarizing representative functionalization reactions at the nitrogen of quinoline derivatives.
| Reaction | Reagents and Conditions | Product Type | Reference |
| N-oxidation | m-CPBA, DCM, 50°C | Quinoline N-oxide | bme.hu |
| N-oxidation | H₂O₂, Acetic Acid, 130°C | Quinoline N-oxide | bme.hu |
| N-alkylation | Alcohol, Pd/C, Zn | N-alkylated tetrahydroquinoline | rsc.org |
This table presents data for related quinoline compounds to illustrate the expected reactivity of this compound.
Synthetic Routes to Higher-Order Molecular Architectures
The bifunctional nature of this compound, possessing both a reactive nitrogen center and a hydroxymethyl group, makes it a potentially valuable building block for the construction of complex molecular and macromolecular structures.
Building Blocks for Polyquinolines and Quinoline-Based Copolymers
Polyquinolines are a class of polymers known for their high thermal stability and unique optoelectronic properties. The structure of this compound allows for its potential use as a monomer in polymerization reactions. The hydroxymethyl group can be converted into other functionalities, such as a halide or an aldehyde, which can then participate in polymerization reactions. For example, the condensation of an amino-substituted quinoline with a dicarbonyl compound is a common method for synthesizing polyquinolines.
Design of Donor-π-Acceptor Systems for Materials Science Applications
Donor-π-acceptor (D-π-A) systems are a cornerstone of modern materials science, with applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics. nih.gov The design of these systems involves connecting an electron-donating moiety (D) to an electron-accepting moiety (A) through a π-conjugated bridge. acs.org
In the context of this compound, the 4-methoxyquinoline (B1582177) unit can serve as a potent electron donor due to the electron-releasing nature of the methoxy group. The quinoline ring itself provides the π-conjugated system, which can be extended through the 7-position. The hydroxymethyl group at the 7-position can be chemically modified to link to an acceptor group, completing the D-π-A architecture. The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is a key feature of these systems, leading to their interesting photophysical properties. rsc.org
The table below provides examples of quinoline-based D-π-A systems, illustrating the potential of this compound in this field.
| Donor (D) | π-Bridge | Acceptor (A) | Application Area | Reference |
| Methoxy-substituted Aryl | Thiophene | Pyridone | Acid-Base Indicators | rsc.org |
| Poly(3-hexylthiophene) (P3HT) | - | Perylene diimide (PDI) | Organic Thin Films | rsc.org |
| Hydrazone derivative | Quinoline | Tributyltin (TBT) | Chemosensor | mdpi.com |
This table showcases examples of D-π-A systems containing quinoline or related heterocycles to demonstrate the design principles applicable to this compound.
Applications of 4 Methoxyquinolin 7 Yl Methanol and Its Derivatives in Materials and Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of functional groups on the quinoline (B57606) ring makes (4-Methoxyquinolin-7-yl)methanol and its isomers valuable intermediates in multi-step organic synthesis. The quinoline scaffold itself is a core component of many biologically active natural products and synthetic pharmaceuticals. researchgate.net A prominent example is the structure of quinine (B1679958), a potent antimalarial drug, which features a (6-methoxyquinolin-4-yl)methanol moiety linked to a quinuclidine (B89598) ring system. mdpi.comresearchgate.net The synthesis of quinine and its analogues highlights the importance of methoxy-substituted quinolinyl methanols as foundational starting materials for constructing intricate, biologically significant molecules. mdpi.comresearchgate.net
Modern synthetic strategies increasingly rely on multicomponent reactions (MCRs) to build molecular complexity in a single step, and quinoline derivatives are often synthesized through such efficient methods. rsc.org Reactions like the Doebner, Povarov, and Friedländer syntheses allow for the construction of the quinoline core with various substituents. researchgate.net this compound, with its defined substitution pattern, serves as a target for synthesis or as a starting point for further elaboration. The methanol (B129727) group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for subsequent carbon-carbon bond-forming reactions, aminations, or cyclizations, thereby enabling the generation of a diverse library of complex derivatives.
Contributions to the Development of Molecular Organic Materials
The rigid, planar, and aromatic nature of the quinoline ring system makes it an attractive component for molecular organic materials. Derivatives of this compound are noted for their role as building blocks, or monomers, for creating highly ordered, porous polymers known as Covalent Organic Frameworks (COFs). bldpharm.com
COFs are crystalline porous materials constructed from organic monomers linked by strong covalent bonds, offering designable structures and functions. researchgate.net Quinoline-linked COFs have garnered significant interest because they exhibit dramatically enhanced chemical stability compared to more common imine-based COFs. researchgate.netresearchgate.net The robust quinoline linkage can withstand harsh conditions, such as strong acids and bases, which is a critical advantage for practical applications. researchgate.netnih.gov The synthesis of these materials can be achieved through methods like the Doebner or Povarov reactions, which form the quinoline linkage in situ during the framework's construction. researchgate.netnih.gov The resulting quinoline-based COFs have shown promise in applications such as nanofiltration, where they can be used to create membranes for high-efficiency water permeation and molecular separation. researchgate.netrepec.org
Beyond COFs, quinoline derivatives have been integral to the development of other functional materials. Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and as components of fluorescent dyes and pigments. researchgate.net Furthermore, the ability of quinoline-based structures, such as quinine-tetraphenylborate complexes, to function as electroactive materials has been harnessed in the creation of chemical sensors. mdpi.comresearchgate.net
Table 1: Applications of Quinoline Derivatives in Molecular Materials
| Material Type | Application Area | Key Property | Citation |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Nanofiltration, Gas Storage | High chemical stability, permanent porosity | researchgate.netresearchgate.netnih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Displays, Lighting | π-electron delocalization, charge transport | researchgate.net |
| Fluorescent Dyes | Bio-imaging, Sensing | High quantum yield, photostability | researchgate.net |
Precursors for Advanced Heterocyclic Compounds
The this compound molecule is not only a building block but also a precursor for synthesizing more complex, fused heterocyclic systems. The methanol functional group is a key enabler of this transformation. It can be chemically modified—for instance, through oxidation to an aldehyde—to introduce a reactive site that can participate in intramolecular or intermolecular cyclization reactions.
These subsequent reactions can be used to build additional rings onto the quinoline framework, leading to advanced polycyclic aromatic or heteroaromatic structures. For example, quinoline derivatives can undergo cycloaddition reactions, such as the Diels-Alder reaction, to generate new fused ring systems like pyrroloquinolines. researchgate.net Various synthetic methodologies, including radical-promoted cyclizations and electrophilic cyclizations, have been developed to construct fused quinoline-based architectures. mdpi.com These complex heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The synthesis of pyrazolo[1,5-a]quinoline (B13874262) derivatives for their potential anticancer activities is one such area of active research. nih.gov The versatility of the methanol group in this compound provides a clear pathway for its use as a starting point in the synthesis of these and other novel heterocyclic structures.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinine |
| Quinine-tetraphenylborate |
| Pyrroloquinolines |
Future Prospects and Interdisciplinary Research Opportunities
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The synthesis of complex organic molecules like (4-Methoxyquinolin-7-yl)methanol is a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by transforming how chemists design synthetic pathways.
Reaction Outcome and Condition Optimization: Beyond just planning the route, ML algorithms can predict the likely outcome of a chemical reaction, including potential byproducts and expected yields under various conditions. acs.orgthieme-connect.com By inputting different precursors, catalysts, solvents, and temperature parameters, these models can help researchers identify the optimal conditions for synthesizing this compound before ever stepping into the laboratory, thereby saving time and resources. nih.gov Sequence-to-sequence models, similar to those used in language translation, can treat reactants as one "language" and products as another, learning to "translate" between them with high accuracy. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. thieme-connect.com By using the this compound scaffold as a starting point, these algorithms could generate novel derivatives with potentially enhanced biological activity or improved physicochemical properties, tailored for specific therapeutic targets.
Exploration of Novel Catalytic Approaches for Derivatization
The functionalization of the this compound core is key to unlocking its full potential. Future research will heavily focus on novel catalytic methods to create a diverse library of derivatives efficiently and selectively.
Metal Nanoparticle Catalysis: The use of metal nanoparticles as catalysts offers significant advantages, including high surface area, unique electronic properties, and often milder reaction conditions. nih.gov For instance, copper or cobalt nanoparticles have been successfully used in the synthesis of quinoline (B57606) derivatives. tandfonline.com Applying this technology to the derivatization of this compound could enable reactions at previously unreactive sites or facilitate new types of chemical transformations.
Photoredox Catalysis: This approach uses visible light to initiate catalytic cycles, allowing for the formation of chemical bonds under exceptionally mild conditions. Photoredox catalysis could be employed to introduce complex functional groups onto the quinoline ring or the methanol (B129727) side chain of this compound, opening avenues to novel molecular architectures that are difficult to access through traditional thermal methods.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate in environmentally benign aqueous media. Specific enzymes could be engineered to perform transformations on the this compound structure, such as selective oxidation, reduction, or acylation, leading to the synthesis of highly pure, single-enantiomer derivatives.
Advanced Characterization Beyond Conventional Methods
A deeper understanding of the structure, dynamics, and interactions of this compound and its derivatives requires moving beyond standard analytical techniques like basic NMR and mass spectrometry.
Advanced NMR Spectroscopy: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for unambiguously determining the complex three-dimensional structure of novel derivatives and for studying their interactions with biological macromolecules. mdpi.com In-cell NMR could provide unprecedented insights into how these molecules behave within a living cellular environment. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a computational microscope to visualize the dynamic behavior of molecules at an atomic level. mdpi.com These simulations can predict how this compound and its analogs might bind to a protein target, how they permeate cell membranes, or how they interact with different solvents. This information is invaluable for rational drug design and for interpreting experimental data. mdpi.com
X-ray Crystallography: While a conventional method, its application to co-crystals of this compound derivatives with their biological targets (e.g., enzymes, receptors) provides the ultimate proof of binding mode. This atomic-level information is the gold standard for structure-based drug design, guiding further optimization of the lead compound.
Development of Sustainable Synthetic Routes
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. The synthesis of this compound is no exception, and future efforts will prioritize the development of "green" synthetic routes.
Green Solvents and Solvent-Free Reactions: A major goal is to replace hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. tandfonline.comacs.org Several quinoline syntheses have been successfully demonstrated in water or in solvent-free "neat" conditions, often accelerated by microwave irradiation. nih.govresearchgate.net Adapting these methods for the production of this compound would significantly reduce the environmental footprint of its synthesis.
Energy Efficiency and Atom Economy: Future synthetic strategies will be designed to be more energy-efficient, for example, by running at lower temperatures or utilizing microwave or ultrasound irradiation to shorten reaction times. nih.govresearchgate.net Furthermore, an emphasis will be placed on improving the "atom economy" of the synthesis—designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product, thus minimizing the generation of waste. nih.gov
Q & A
Q. What are the most reliable synthetic routes for (4-Methoxyquinolin-7-yl)methanol, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via Grignard addition or condensation reactions using quinoline derivatives. For example, a modified Mannich reaction (as in ) or acid-catalyzed cyclization (e.g., H₂SO₄ in ethanol under reflux, similar to ) can introduce the methoxy and hydroxymethyl groups. Optimize yields by:
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography :
Q. What chromatographic methods are effective for purifying this compound?
- Methodological Answer : Preparative TLC (silica gel, ethyl acetate/hexane 1:1) or reverse-phase HPLC (C18 column, methanol/water 65:35) effectively isolates the compound. Monitor purity via UV-Vis at λ 270–290 nm (quinoline absorbance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity effects or tautomerism . Standardize protocols:
Q. What strategies are effective for isolating enantiomers of this compound?
- Methodological Answer : Employ chiral chromatography (Chiralpak IA column, isocratic elution with hexane/isopropanol 90:10) or enzymatic resolution (lipase-mediated kinetic resolution in tert-butanol) .
Q. How can in silico modeling predict the biological interactions of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against targets like cytochrome P450 or inflammatory enzymes. Validate with MD simulations (GROMACS) to assess binding stability .
Q. What are the challenges in interpreting NOESY NMR data for this compound?
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies :
- pH stability : Incubate in buffers (pH 2–12) at 40°C for 48 hours; analyze via HPLC.
- Thermal stability : Use TGA () to monitor decomposition above 150°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
